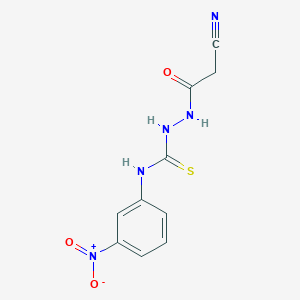![molecular formula C15H17BrF2N4O B4119304 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4119304.png)
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(2,4-difluorophenyl)urea
Descripción general
Descripción
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(2,4-difluorophenyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BAY 43-9006 and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
BAY 43-9006 works by inhibiting the activity of several kinases, including RAF kinase, VEGFR-2, and PDGFR-β. By inhibiting these kinases, BAY 43-9006 is able to block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, BAY 43-9006 has been found to have other biochemical and physiological effects. This compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. BAY 43-9006 has also been found to have anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAY 43-9006 for lab experiments is its ability to selectively inhibit the activity of specific kinases. This allows researchers to study the effects of inhibiting these kinases on various cellular processes. However, one limitation of BAY 43-9006 is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro.
Direcciones Futuras
There are several future directions for research on BAY 43-9006. One area of research is the development of new compounds that are structurally similar to BAY 43-9006 but have improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can be used to predict which patients will respond best to treatment with BAY 43-9006. Finally, researchers are also exploring the use of BAY 43-9006 in combination with other drugs to improve its efficacy in treating cancer.
Aplicaciones Científicas De Investigación
BAY 43-9006 has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-tumor activity and has been tested in clinical trials for the treatment of various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Propiedades
IUPAC Name |
1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrF2N4O/c1-9-14(16)10(2)22(21-9)7-3-6-19-15(23)20-13-5-4-11(17)8-12(13)18/h4-5,8H,3,6-7H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJOUDURDTYLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=O)NC2=C(C=C(C=C2)F)F)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4',4',6',7,8',9'-hexamethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4119224.png)
![1-(4-chlorobenzoyl)-1-methyl-1a-(1-piperidinylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4119228.png)
![N,N-dimethyl-4-oxo-4-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanamide](/img/structure/B4119231.png)

![N-[(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)sulfonyl]leucine](/img/structure/B4119244.png)
![N~2~-cyclohexyl-N~1~-(2,6-diethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4119255.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4119256.png)
![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4119262.png)
![N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4119265.png)
![1,5-dimethyl-4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4119281.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4119287.png)
![N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B4119292.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-(3-methoxypropyl)-1-piperazinecarbothioamide](/img/structure/B4119297.png)
